molecular formula C30H41N3O2 B11469176 4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

4-(1-dodecyl-1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11469176
M. Wt: 475.7 g/mol
InChI Key: WYTFZXUKVQSRAY-UHFFFAOYSA-N
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Description

4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials might include dodecylamine, 2-methoxybenzaldehyde, and pyrrolidinone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield. The process might also include purification steps such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction might involve the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions would typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might serve as a probe or ligand in biochemical assays.

    Medicine: It could have potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: It might be used in the formulation of specialty chemicals, coatings, or materials.

Mechanism of Action

The mechanism of action of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound might exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodiazole derivatives, such as:

  • 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-HYDROXYPHENYL)PYRROLIDIN-2-ONE
  • 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-CHLOROPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-(1-DODECYL-1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PYRROLIDIN-2-ONE might lie in its specific functional groups and their arrangement, which could confer unique chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C30H41N3O2

Molecular Weight

475.7 g/mol

IUPAC Name

4-(1-dodecylbenzimidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H41N3O2/c1-3-4-5-6-7-8-9-10-11-16-21-32-26-18-13-12-17-25(26)31-30(32)24-22-29(34)33(23-24)27-19-14-15-20-28(27)35-2/h12-15,17-20,24H,3-11,16,21-23H2,1-2H3

InChI Key

WYTFZXUKVQSRAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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